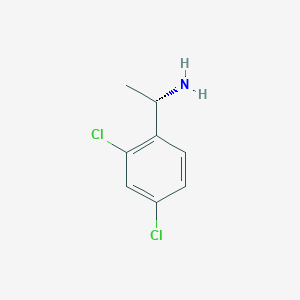

(S)-1-(2,4-Dichlorophenyl)ethanamine

Vue d'ensemble

Description

(S)-1-(2,4-Dichlorophenyl)ethanamine is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is part of the phenylethylamine class and is known for its applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dichlorophenyl)ethanamine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2,4-dichloroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the reductive amination of 2,4-dichlorobenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes due to their efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in these processes to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(2,4-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as NaBH4 or LiAlH4.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C or PtO2.

Substitution: NaOCH3, NaOEt, and other nucleophiles under basic conditions.

Major Products Formed

Oxidation: 2,4-Dichloroacetophenone or 2,4-dichlorobenzaldehyde.

Reduction: 2,4-Dichlorophenylethanol.

Substitution: Various substituted phenylethylamines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

(S)-1-(2,4-Dichlorophenyl)ethanamine serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form 2,4-dichlorophenylacetic acid.

- Reduction : Can be reduced to yield secondary or tertiary amines.

- Substitution Reactions : Engages in nucleophilic substitution with various reagents.

Biology

This compound is studied for its biological activity, particularly its interaction with neurotransmitter systems:

- Monoamine Neurotransmitter Modulation : It influences serotonin and norepinephrine levels by inhibiting their reuptake, which may lead to antidepressant effects.

- Receptor Interaction : It interacts with serotonin receptors (5-HT receptors), potentially mediating mood and behavioral changes.

Medicine

Research indicates that this compound exhibits antidepressant-like effects in animal models. In studies using the forced swim test (FST), it significantly reduced immobility time, suggesting efficacy similar to established SSRIs (Selective Serotonin Reuptake Inhibitors).

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in FST | |

| Neuroprotection | Protection against oxidative stress | |

| Receptor Modulation | Interaction with 5-HT receptors |

In comparative studies with other compounds targeting similar neurotransmitter systems, this compound showed a favorable profile regarding selectivity and potency.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- A study demonstrated that this compound could enhance the release of serotonin and norepinephrine in neuronal cultures, suggesting its role as a dual-action modulator.

- Another investigation revealed neuroprotective properties against oxidative stress in neuronal cell lines, indicating potential applications in neurodegenerative disease treatments.

Industrial Applications

Beyond research applications, this compound is utilized in the production of agrochemicals and other industrial chemicals due to its chemical reactivity and ability to serve as a precursor for various synthetic pathways.

Mécanisme D'action

The mechanism of action of (S)-1-(2,4-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the target and the context of its use. It may also participate in various metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichlorophenylacetic acid

- 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine

- Acetamide, N-(2,4-dichlorophenyl)-

Uniqueness

(S)-1-(2,4-Dichlorophenyl)ethanamine is unique due to its chiral center, which imparts optical activity and potential enantioselective properties. This distinguishes it from other similar compounds that may lack chirality or have different functional groups, leading to variations in their chemical behavior and applications .

Activité Biologique

(S)-1-(2,4-Dichlorophenyl)ethanamine, commonly referred to as (S)-2,4-Dichloroamphetamine , is a chiral compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C9H10Cl2N

- Molecular Weight : 203.09 g/mol

- CAS Number : 620-14-4

The compound features a dichlorophenyl group attached to an ethanamine backbone, which is significant for its interaction with biological targets.

This compound primarily acts as a monoamine releasing agent. It influences the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. The compound is known to:

- Increase neurotransmitter release : It promotes the release of monoamines by reversing the transport mechanism of monoamine transporters.

- Interact with receptors : It has shown affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of the compound led to significant reductions in depressive behaviors in rodents subjected to stress paradigms. The mechanism was attributed to enhanced serotonergic activity and modulation of neuroinflammatory responses.

Neuroprotective Properties

In vitro studies have suggested that this compound may possess neuroprotective properties. It was shown to reduce oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

-

Case Study on Depression Models :

- Objective : Evaluate the antidepressant effects of this compound.

- Methodology : Rodents were administered varying doses of the compound over a two-week period.

- Results : Significant improvements were observed in forced swim tests and tail suspension tests compared to control groups.

- : The compound may be a viable candidate for further development as an antidepressant agent.

-

Neuroprotection Against Oxidative Stress :

- Objective : Assess the neuroprotective effects on SH-SY5Y neuroblastoma cells.

- Methodology : Cells were treated with this compound prior to exposure to hydrogen peroxide.

- Results : The treatment significantly reduced cell death and increased cell viability compared to untreated controls.

- : The findings support further exploration into its potential therapeutic use in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Table 2: Pharmacological Profile

| Parameter | Value |

|---|---|

| IC50 (Serotonin Release) | 0.35 µM |

| EC50 (Neuroprotection) | 0.5 µM |

| Affinity for 5-HT2A | Ki = 12 nM |

Propriétés

IUPAC Name |

(1S)-1-(2,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVZHZAOWDHBOU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368818 | |

| Record name | (S)-1-(2,4-Dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133492-69-0 | |

| Record name | (S)-1-(2,4-Dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.